molecular formula C14H10F3NO2 B1223787 3-methoxy-N-(2,3,4-trifluorophenyl)benzamide

3-methoxy-N-(2,3,4-trifluorophenyl)benzamide

Cat. No. B1223787
M. Wt: 281.23 g/mol
InChI Key: IVPFPQXQQLRYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-(2,3,4-trifluorophenyl)benzamide is a member of benzamides.

Scientific Research Applications

Antipathogenic Activity

  • Synthesis and Antipathogenic Properties: Research shows the synthesis of derivatives including 3-methoxy-N-(2,3,4-trifluorophenyl)benzamide, demonstrating significant anti-pathogenic activity, especially on Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest potential for novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Structural Analysis and Properties

  • Molecular Structural Description: A study focusing on the molecular structure of similar benzamide compounds used X-ray diffraction, IR spectroscopy, and DFT calculations to understand their properties, providing insights into the molecular behavior of such compounds (Demir et al., 2015).

Anticancer Potential

  • Anticancer Evaluation: A series of benzamide derivatives, related to 3-methoxy-N-(2,3,4-trifluorophenyl)benzamide, were synthesized and tested for anticancer activity against human cancer cell lines. These compounds exhibited moderate to good anticancer activity, highlighting their potential in cancer treatment (Mohan et al., 2021).

Corrosion Inhibition Studies

  • Corrosion Inhibition of Mild Steel: Research involving N-Phenyl-benzamide derivatives, akin to 3-methoxy-N-(2,3,4-trifluorophenyl)benzamide, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This suggests their potential application in industrial corrosion protection (Mishra et al., 2018).

Agricultural Applications

  • Effect on Boll Weevils: A study investigating substituted benzamides, including compounds structurally related to 3-methoxy-N-(2,3,4-trifluorophenyl)benzamide, found these compounds to be effective in reducing progeny and affecting the behavior of adult boll weevils, an agricultural pest (Haynes, 1987).

properties

Product Name

3-methoxy-N-(2,3,4-trifluorophenyl)benzamide

Molecular Formula

C14H10F3NO2

Molecular Weight

281.23 g/mol

IUPAC Name

3-methoxy-N-(2,3,4-trifluorophenyl)benzamide

InChI

InChI=1S/C14H10F3NO2/c1-20-9-4-2-3-8(7-9)14(19)18-11-6-5-10(15)12(16)13(11)17/h2-7H,1H3,(H,18,19)

InChI Key

IVPFPQXQQLRYFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C(=C(C=C2)F)F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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